Menatetrenone, also known as vitamin K2 (MK-4), belongs to the family of vitamin K compounds. [] It is a fat-soluble vitamin that plays a crucial role in various physiological processes, including blood coagulation and bone metabolism. [] In scientific research, Menatetrenone is investigated for its potential in addressing bone-related disorders and other health concerns.
Menatetrenone is classified under the group of compounds known as menaquinones, which are characterized by their long isoprenoid side chains. It is distinct from phylloquinone (vitamin K1) and other menaquinones due to its unique four isoprene units in its molecular structure. The primary sources of menatetrenone include:
Menatetrenone can be synthesized through various methods, with both chemical synthesis and microbial fermentation being prominent approaches.
Menatetrenone has a complex molecular structure characterized by a naphthoquinone core with a long isoprenoid side chain.
Menatetrenone participates in several important chemical reactions that are crucial for its biological function.
The primary mechanism of action for menatetrenone involves its role in the γ-carboxylation of specific proteins that are dependent on vitamin K.
Research indicates that menatetrenone significantly influences bone metabolism by regulating gene expression related to bone formation and mineralization .
Menatetrenone exhibits several notable physical and chemical properties that influence its behavior in biological systems.
Menatetrenone has significant applications in both clinical settings and research.
Menatetrenone (menaquinone-4, MK-4) biosynthesis from phylloquinone (vitamin K₁) occurs via a three-step "side-chain editing" process. Dietary phylloquinone undergoes cleavage of its phytyl side chain by unidentified enzymes in the intestine, releasing menadione (vitamin K₃). This menadione intermediate circulates systemically and is taken up by extrahepatic tissues. Within cells, the prenyltransferase UBIAD1 catalyzes the transfer of a geranylgeranyl group from geranylgeranyl pyrophosphate (GGpp) to menadione, forming MK-4 [2] [8]. This conversion is notably independent of bacterial activity and represents a conserved mechanism in vertebrates. Crucially, MK-4 synthesis by UBIAD1 occurs even in the presence of vitamin K antagonists like warfarin, distinguishing it from the vitamin K epoxide reductase (VKOR) pathway involved in coagulation factor activation [2] [5].
Table 1: Tissue-Specific MK-4 Biosynthetic Capacity
Tissue | Conversion Rate (Phylloquinone → MK-4) | Key Regulators | Functional Significance |
---|---|---|---|
Brain | High | UBIAD1, GGpp availability | Sphingolipid metabolism, neuroprotection |
Bone (Osteoblasts) | Moderate | UBIAD1, TGF-β signaling | Osteocalcin γ-carboxylation, mineralization |
Pancreas | High | UBIAD1, Insulin signaling | Glucose metabolism regulation |
Testes | High | UBIAD1, Hormonal control | Steroidogenesis, spermatogenesis |
Liver | Low | UBIAD1 export to Golgi | Coagulation factor synthesis |
MK-4 biosynthesis exhibits pronounced tissue-specific distribution, correlating with localized functional demands. The highest synthesis rates occur in the brain, pancreas, kidneys, and reproductive organs, where MK-4 concentrations significantly exceed circulating levels of dietary vitamin K forms [2] [9]. This tissue specificity arises from differential expression of UBIAD1 and substrate availability. In the brain, UBIAD1 is enriched in neurons and glial cells, where synthesized MK-4 participates in sphingolipid metabolism and exerts antioxidant effects critical for neuronal integrity [8] [9]. Bone tissue demonstrates active conversion, particularly in osteoblasts, where MK-4 serves as a cofactor for γ-carboxylation of osteocalcin, a protein essential for bone mineralization. Renal MK-4 synthesis supports carboxylation of matrix Gla protein (MGP), a potent inhibitor of vascular calcification. The subcellular localization of UBIAD1 varies dynamically between the endoplasmic reticulum (ER) and Golgi apparatus, influenced by GGpp concentrations, thereby regulating localized MK-4 production [5] [8] [10].
UBIAD1 (UbiA Prenyltransferase Domain-Containing Protein 1) is the sole identified enzyme responsible for the geranylgeranylation step in MK-4 biosynthesis. Structurally, UBIAD1 contains a conserved prenyltransferase domain that binds menadione and GGpp within the ER membrane [5] [8]. Its enzymatic mechanism involves nucleophilic attack by menadione on GGpp, forming MK-4 and releasing pyrophosphate. Beyond MK-4 synthesis, UBIAD1 exhibits dual regulatory functions in cellular metabolism:
Table 2: UBIAD1 Mutations and Functional Consequences
Mutation | Domain Location | Effect on MK-4 Synthesis | Effect on HMGCR Regulation | Associated Phenotype |
---|---|---|---|---|
N102S | Substrate binding | Partially impaired | Enhanced ER retention, blocks ERAD | Schnyder Corneal Dystrophy (SCD) |
D112G | Catalytic pocket | Severely impaired | Constitutive HMGCR binding | Severe SCD with hypercholesterolemia |
G186R | Transmembrane helix | Mildly impaired | Altered Golgi translocation dynamics | Mild SCD |
Wild Type | - | Normal | GGpp-responsive ER-to-Golgi shuttling | Normal cholesterol/MK-4 homeostasis |
Genetic evidence underscores UBIAD1's essential role: Global Ubiad1 knockout in mice causes embryonic lethality by embryonic day 7.5, characterized by gastrulation arrest and small embryo size. This lethality is rescued by expression of an ERAD-resistant HMGCR mutant (HmgcrKi/Ki), demonstrating that embryonic death results primarily from depletion of mevalonate-derived isoprenoids rather than MK-4 deficiency itself [8] [10]. Heterozygous (Ubiad1+/-) mice show ~50% reduced MK-4 synthesis but normal CoQ9 levels and viability, confirming UBIAD1's specific role in vitamin K2 production.
While vertebrates synthesize MK-4 endogenously via UBIAD1, long-chain menaquinones (MK-7 to MK-13) are predominantly produced by bacterial microbiota through evolutionarily conserved pathways. Two distinct biosynthetic routes exist:
The gut microbiome represents a significant source of long-chain MKs. Specific genera exhibit characteristic production: Bacteroides spp. primarily synthesize MK-10 and MK-11, while Enterobacteriaceae produce MK-8. Lactobacilli used in food fermentation (e.g., cheese, natto) produce MK-7 to MK-9 [6] [9]. Although the bioavailability of microbially derived MKs is debated, they contribute significantly to hepatic vitamin K stores (constituting up to 90% of liver vitamin K content as MKs 10-13) [6] [9]. Crucially, microbial MK synthesis is absent in mammals and represents a target for antimicrobial strategies due to its essentiality in bacterial electron transport.
Table 3: Microbial Menaquinone Biosynthesis Pathways
Bacterial Group | Representative Genera | Dominant MK Form | Biosynthetic Pathway | Key Enzymes/Genes |
---|---|---|---|---|
Proteobacteria | Escherichia, Salmonella | MK-8 | Futalosine-Independent | menA, menB, menD, menH |
Actinobacteria | Mycobacterium | MK-9 | Futalosine | mqnA, mqnB, mqnC, mqnD |
Bacteroidetes | Bacteroides | MK-10, MK-11 | Futalosine-Independent/Futalosine | men genes or mqn genes |
Firmicutes (Lactic Acid Bacteria) | Lactococcus, Bacillus subtilis (natto) | MK-7, MK-8 | Futalosine-Independent | menF, menD, menA |
Cyanobacteria | Synechocystis | MK-7 | Futalosine-Independent | menA, menB, menC, menD, menE, menH |
CAS No.: 112484-85-2
CAS No.: 10606-14-1